

Application Note: Dehydrovomifoliol as an Analytical Standard in Phytohormone Studies

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Compound of Interest		
Compound Name:	(Rac)-Dehydrovomifoliol	
Cat. No.:	B108579	Get Quote

Introduction

Dehydrovomifoliol is a naturally occurring apocarotenoid found in various plant species.[1] Apocarotenoids are derived from the oxidative cleavage of carotenoids and are involved in diverse physiological processes in plants, acting as signaling molecules, pigments, and aroma compounds. The structural similarity of dehydrovomifoliol to abscisic acid (ABA), a major phytohormone, suggests its potential role in plant growth, development, and stress responses. Accurate quantification of dehydrovomifoliol is crucial for elucidating its physiological functions and its interactions with other phytohormones. This application note provides a comprehensive overview and detailed protocols for the use of dehydrovomifoliol as an analytical standard in phytohormone research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of dehydrovomifoliol is essential for its proper handling, storage, and use as an analytical standard.



Property	Value	Reference
Molecular Formula	C13H18O3	[1]
Monoisotopic Molecular Weight	222.1256 g/mol	
Appearance	White to off-white solid	_
Solubility	Soluble in methanol, ethanol, acetonitrile	
Synonyms	(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one, (+)-Dehydrovomifoliol	[1]

Experimental Protocols

The following protocols describe the extraction and quantification of dehydrovomifoliol from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique for phytohormone analysis.[2][3]

Sample Preparation and Extraction

Accurate quantification begins with proper sample collection and efficient extraction of the analyte.[2]

Materials:

- Plant tissue (e.g., leaves, roots, 50-100 mg fresh weight)[2][4]
- Liquid nitrogen[2][5]
- Mortar and pestle or tissue homogenizer[2][5]
- Extraction solvent: 2-Propanol:H₂O:concentrated HCl (2:1:0.002, v/v/v)[2]
- Internal standard (e.g., deuterated dehydrovomifoliol or a structurally similar compound)



- Dichloromethane[2]
- Centrifuge

Protocol:

- Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[2][5]
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. [2][5]
- Transfer a known weight of the powdered tissue (50-100 mg) to a microcentrifuge tube. [2][4]
- Add 1 mL of ice-cold extraction solvent and the internal standard.
- Shake for 30 minutes at 4°C.
- Add 1 mL of dichloromethane and shake for another 30 minutes at 4°C.
- Centrifuge at 13,000 x g for 5 minutes at 4°C.[5]
- Carefully collect the lower organic phase and transfer it to a new tube.
- Evaporate the solvent to dryness under a stream of nitrogen gas.
- Reconstitute the dried extract in a suitable volume (e.g., 100 μL) of the initial mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[2]

LC Parameters:



Parameter	Value	Reference
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm)	[2]
Mobile Phase A	Water with 0.1% formic acid	[2]
Mobile Phase B	Acetonitrile with 0.1% formic acid	[2]
Flow Rate	0.3 mL/min	[2]
Column Temperature	40°C	[2]
Injection Volume	5-10 μL	

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Dehydrovomifoliol	223.1	125.1	15
Internal Standard	[Value]	[Value]	[Value]

Note: The MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison.

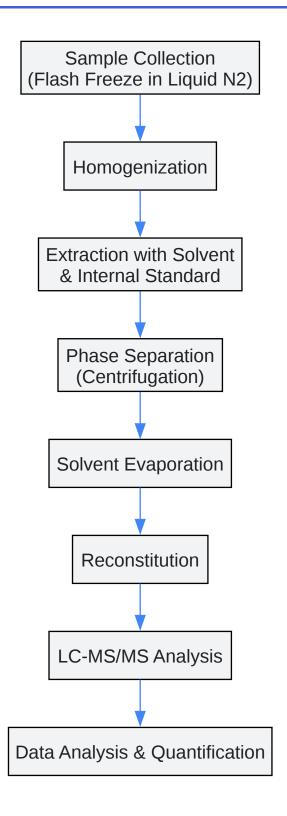
Table 1: Example Quantification of Dehydrovomifoliol in Different Plant Tissues



Plant Tissue	Dehydrovomifoliol Concentration (ng/g FW)	Standard Deviation
Leaf	15.2	1.8
Root	8.7	0.9
Stem	11.4	1.2

Visualizations Experimental Workflow





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Caption: A generalized workflow for the quantification of dehydrovomifoliol.

Putative Signaling Pathway

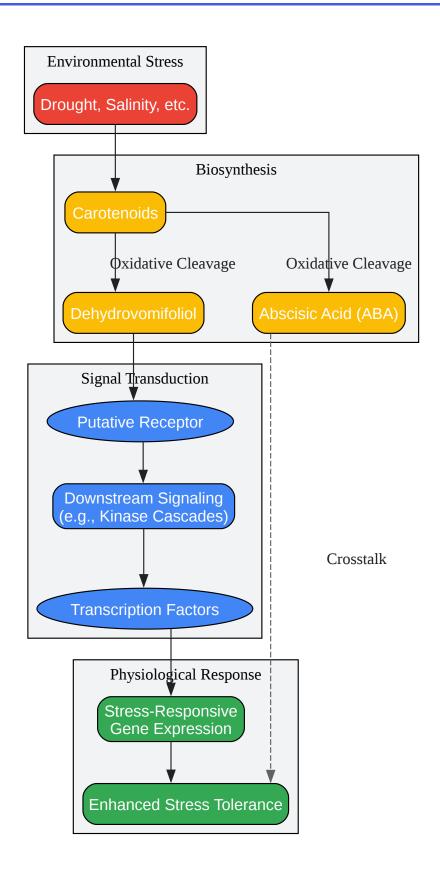


Methodological & Application

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Dehydrovomifoliol is an apocarotenoid, sharing biosynthetic precursors with the phytohormone abscisic acid (ABA). While its specific signaling pathway in plants is not fully elucidated, it is hypothesized to be involved in stress response pathways, potentially interacting with ABA signaling components.





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Caption: A putative signaling pathway for dehydrovomifoliol in plant stress response.



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